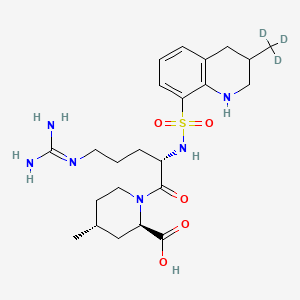

Argatroban-d3

説明

特性

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-HKEDOSAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Argatroban-d3: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Argatroban-d3. Based on the established pharmacology of its non-deuterated counterpart, Argatroban, this document details its molecular interactions, kinetic parameters, and the experimental protocols used to elucidate its anticoagulant properties.

Introduction

Argatroban-d3 is a deuterated analog of Argatroban, a synthetic direct thrombin inhibitor (DTI). The substitution of hydrogen with deuterium is a common strategy in drug development to modify pharmacokinetic properties, often affecting metabolism without altering the fundamental mechanism of action. Therefore, the in vitro mechanism of action of Argatroban-d3 is considered identical to that of Argatroban. Argatroban is a small molecule derived from L-arginine that acts as a potent and highly specific anticoagulant.[1][2]

Core Mechanism of Action

Argatroban-d3, like Argatroban, exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of thrombin.[1][2][3][4][5][6] This inhibition is independent of the cofactor antithrombin III, a key differentiator from heparin-based anticoagulants.[3]

The key features of Argatroban's mechanism are:

-

Direct Thrombin Inhibition: It binds directly to the catalytic site of the thrombin molecule.[7][8][9]

-

Reversible Binding: The interaction is non-covalent and reversible, allowing for a rapid onset and offset of action.[1][2][7][8][9]

-

Inhibition of Free and Clot-Bound Thrombin: Unlike heparin, Argatroban can inactivate thrombin that is both freely circulating in the plasma and already bound to fibrin clots.[1][2][3][4][5][6][7] This contributes to its effectiveness in preventing further clot extension.

-

High Specificity: Argatroban is highly selective for thrombin, with minimal inhibitory effects on other related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations.[1][3][6][7]

By inhibiting thrombin, Argatroban-d3 effectively blocks multiple thrombin-catalyzed events in the coagulation cascade, including:

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes key quantitative parameters for Argatroban's in vitro activity. These values are expected to be comparable for Argatroban-d3.

| Parameter | Value | Enzyme/System | Comments |

| Inhibition Constant (Ki) | 0.04 µM | Human Thrombin | Demonstrates high binding affinity and specificity.[3][7] |

| Half-maximal Inhibitory Concentration (IC50) | Comparable for free and clot-bound thrombin | Human Thrombin | Highlights efficacy against both forms of thrombin. |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical flow of its effects on the coagulation cascade.

Caption: Mechanism of Argatroban-d3 Thrombin Inhibition.

Caption: Logical Flow of Argatroban-d3's Anticoagulant Effect.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the mechanism of action of Argatroban-d3 are provided below.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay directly measures the inhibition of thrombin's enzymatic activity.

Objective: To determine the IC50 and Ki of Argatroban-d3 for thrombin.

Materials:

-

Purified human α-thrombin

-

Thrombin-specific chromogenic substrate (e.g., S-2238)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and a non-ionic surfactant)

-

Argatroban-d3 stock solution and serial dilutions

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of Argatroban-d3 in Tris-HCl buffer.

-

In a 96-well plate, add a fixed concentration of human thrombin to each well.

-

Add the different concentrations of Argatroban-d3 to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding the chromogenic substrate S-2238 to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development (p-nitroaniline release) is proportional to the residual thrombin activity.

-

Calculate the percentage of thrombin inhibition for each concentration of Argatroban-d3 relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Argatroban-d3 concentration to determine the IC50 value.

-

The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km for thrombin are known.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Objective: To measure the dose-dependent effect of Argatroban-d3 on plasma clotting time.

Materials:

-

Citrated human platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

Argatroban-d3 stock solution and serial dilutions

-

Coagulometer

Procedure:

-

Spike the platelet-poor plasma with various concentrations of Argatroban-d3. A control sample with no drug should also be prepared.

-

Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In the coagulometer cuvette, pipette a volume of the plasma sample (e.g., 100 µL).

-

Add an equal volume of the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C. This step activates the contact factors.

-

Initiate the clotting reaction by adding a volume of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT in seconds.

-

Plot the aPTT (in seconds) against the concentration of Argatroban-d3 to demonstrate the dose-response relationship.

Thrombin Time (TT) Assay

The TT assay specifically measures the final step of coagulation – the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to thrombin inhibitors.

Objective: To evaluate the direct inhibitory effect of Argatroban-d3 on thrombin-induced clotting.

Materials:

-

Citrated human platelet-poor plasma

-

Thrombin reagent (bovine or human, of a standardized concentration)

-

Argatroban-d3 stock solution and serial dilutions

-

Coagulometer

Procedure:

-

Spike platelet-poor plasma with various concentrations of Argatroban-d3.

-

Pre-warm the plasma samples and the thrombin reagent to 37°C.

-

Pipette a volume of the plasma sample (e.g., 200 µL) into a coagulometer cuvette.

-

Initiate clotting by adding a fixed volume of the thrombin reagent (e.g., 100 µL).

-

The coagulometer measures the time to clot formation.

-

The degree of prolongation of the thrombin time is directly proportional to the activity of the thrombin inhibitor present.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro characterization of Argatroban-d3.

Caption: Experimental Workflow for In Vitro Characterization.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. haemoscan.com [haemoscan.com]

- 4. Thrombin Generation Assays [practical-haemostasis.com]

- 5. Determination of inhibitory potency of argatroban toward thrombin by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 10. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Argatroban-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of Argatroban-d3, a deuterated isotopologue of the direct thrombin inhibitor Argatroban. The inclusion of deuterium atoms makes Argatroban-d3 an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.

Mechanism of Action of Argatroban

Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It functions by reversibly binding to the active site of thrombin, a critical enzyme in the coagulation cascade.[2][3] This binding action inhibits thrombin-catalyzed reactions, including the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and platelet aggregation.[1][4] Unlike heparin, Argatroban's anticoagulant effect does not require a cofactor like antithrombin III and is effective against both free and clot-associated thrombin.[1][3] This direct and selective mechanism provides a predictable anticoagulant response.[3]

Proposed Synthesis of Argatroban-d3

The synthesis of Argatroban-d3 can be adapted from established routes for unlabeled Argatroban.[5][6] A common strategy involves a multi-step synthesis starting from 4-methylpiperidine.[5] To introduce the deuterium label, the synthesis would commence with a deuterated starting material, such as 4-(methyl-d3)-piperidine. The following workflow outlines a plausible synthetic pathway.

Experimental Protocol: Key Synthesis Step (Catalytic Transfer Hydrogenation)

This protocol outlines the final deprotection/hydrogenation step to yield crude Argatroban-d3, adapted from a method using catalytic transfer hydrogenation which avoids the use of high-pressure hydrogen gas.[7]

-

Reaction Setup: Dissolve the protected Argatroban-d3 precursor (Compound II analog) (e.g., 0.045 mol) in a suitable solvent such as tetrahydrofuran (THF) (250 mL).

-

Catalyst and Hydrogen Donor: Add a palladium on carbon catalyst (e.g., 10 wt% Pd/C). Introduce the hydrogen donor, such as formic acid (0.45 mol).[7]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 20-70°C) for 8-24 hours.[7]

-

Workup: Upon reaction completion, remove the catalyst by filtration. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate (200 mL) and wash with water (2 x 100 mL).

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Argatroban-d3 product.[7]

Purification of Argatroban-d3

Purification is critical to achieving the high purity (>98%) required for research applications.[8] This typically involves crystallization from a suitable solvent system, followed by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Purification Protocol: Crystallization

-

Dissolution: Dissolve the crude Argatroban-d3 solid obtained from synthesis in a minimal amount of a suitable solvent at an elevated temperature (e.g., 90°C in 2-propanol or 95% ethanol).[7][9]

-

Cooling: Slowly cool the solution to room temperature, and then further cool to 0°C.

-

Crystallization: Maintain the solution at 0°C for a period of 2 hours to allow for complete crystallization.[9]

-

Isolation: Collect the resulting solid by filtration.

-

Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 50°C) for 16 hours to remove residual solvent.[9] A yield of 73-93% can be expected from this purification step.[9]

Analytical Characterization

The identity, purity, and integrity of the synthesized Argatroban-d3 must be confirmed through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reversed-phase method is typically employed.

| Parameter | Example Condition |

| Column | C18, 5 µm (e.g., 250mm x 4.6mm)[10][11] |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10][11] |

| Flow Rate | 1.0 mL/min[10] |

| Column Temperature | 45°C[10][11] |

| Detection | UV detector |

| Expected Purity | ≥98%[8] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, verifying the incorporation of the deuterium atoms. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode.[12][13]

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Argatroban | C₂₃H₃₆N₆O₅S | 508.2468 | 509.2541 |

| Argatroban-d3 | C₂₃H₃₃D₃N₆O₅S | 511.2656 | 512.2729 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule. For Argatroban-d3, the proton spectrum would be nearly identical to that of unlabeled Argatroban, with the notable absence or significant reduction of the signal corresponding to the deuterated methyl group. The specific chemical shifts can be compared against known spectra for Argatroban.[6][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105837658A - Synthesis method of argatroban - Google Patents [patents.google.com]

- 8. avantorsciences.com [avantorsciences.com]

- 9. Argatroban synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. A New HPLC Method for Argatroban Intermediate and its Related Substance | Semantic Scholar [semanticscholar.org]

- 12. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Argatroban(74863-84-6) 1H NMR [m.chemicalbook.com]

Argatroban-d3: A Technical Guide to Stability and Storage

This guide provides an in-depth overview of the stability and recommended storage conditions for Argatroban-d3, a deuterated analog of the direct thrombin inhibitor Argatroban. The information is intended for researchers, scientists, and professionals in drug development. While specific stability data for the deuterated form is limited, this guide draws upon comprehensive studies of Argatroban to infer its stability profile.

Overview of Argatroban Stability

Argatroban is a synthetic direct thrombin inhibitor.[1][2] Impurities in Argatroban can arise from synthesis, degradation, and improper storage, making controlled stability crucial for its efficacy and safety. Forced degradation studies on Argatroban have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[3] Conversely, it demonstrates stability under thermal and photolytic stress.[3]

Recommended Storage Conditions

For laboratory and research purposes, Argatroban-d3 should be stored under controlled conditions to ensure its integrity.

Table 1: Recommended Storage Conditions for Argatroban-d3

| Parameter | Recommendation | Source |

| Temperature | -20°C for long-term storage. Refrigerated conditions are also cited. | [4] |

| Light | Protect from light. Store in original carton or amber vials. | [5] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [6] |

| Shelf Life | At least 4 years when stored appropriately at -20°C. | [3] |

Stability Data Summary

The following tables summarize stability data from studies on Argatroban injection. While not specific to Argatroban-d3, this data provides valuable insight into the molecule's stability under various conditions.

Table 2: Long-Term Stability of Argatroban Injection (25°C ± 2°C)

| Time Point | Parameter | Acceptance Criteria | Result | Source |

| 24 Months | Total Unspecified Impurities | Not More Than (NMT) specified limit | At or near the limit for two lots, failed for one lot. | [6] |

Table 3: Accelerated Stability of Argatroban Injection (40°C ± 2°C / 75% ± 5% RH)

| Time Point | Parameter | Acceptance Criteria | Result | Source |

| 6 Months | Total Impurities | Not More Than (NMT) specified limit | Failed for one lot. | [6] |

Forced Degradation Studies on Argatroban

Forced degradation studies are essential to identify potential degradation products and pathways. A comprehensive study on Argatroban revealed its behavior under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Table 4: Summary of Forced Degradation Studies on Argatroban

| Stress Condition | Outcome | Degradation Products Identified | Source |

| Acid Hydrolysis | Significant degradation | Yes | [3] |

| Alkaline Hydrolysis | Significant degradation | Yes | [3] |

| Oxidative (Peroxide) | Significant degradation | Yes | [3] |

| Thermal | Stable | No | [3] |

| Photolytic | Stable | No | [3][4] |

It is important to note that while one study indicated photostability, another mentioned that photo-degradants are known to form upon exposure of the drug substance to light.[4][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying stability studies. The following sections outline the typical experimental protocols used in the stability assessment of Argatroban.

Forced Degradation Study Protocol

This protocol is based on established methods for stress testing of pharmaceutical substances.

Caption: Workflow for a typical forced degradation study of Argatroban.

Stability-Indicating HPLC-MS/MS Method

A robust analytical method is necessary to separate and quantify the active pharmaceutical ingredient from its degradation products.

Table 5: Example of a Stability-Indicating HPLC Method for Argatroban

| Parameter | Condition | Source |

| Column | Phenomenex Luna Pentafluorophenyl or Symmetry C18 (150 mm × 4.6 mm, 5 µm) | [7][8] |

| Mobile Phase | Acetonitrile and water (e.g., 90:10, v/v) or 0.1% formic acid in water:Acetonitrile:methanol (35:33:32 v/v/v) | [7][8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | MS/MS with positive ionization (MRM Scans) or UV at 260 nm | [7][8] |

| Temperature | Room Temperature (20°C) | [7] |

Signaling Pathways and Logical Relationships

While Argatroban-d3 is primarily used as an internal standard in pharmacokinetic studies, understanding the metabolic pathway of Argatroban is relevant. Argatroban is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through hydroxylation and aromatization.[7]

Caption: Simplified metabolic pathway of Argatroban via CYP3A4/5.

Conclusion

This technical guide summarizes the critical stability and storage information for Argatroban-d3, based on available data for Argatroban. The key takeaways are the necessity of refrigerated, light-protected storage to maintain long-term stability. The provided experimental frameworks for forced degradation and stability-indicating analytical methods offer a basis for researchers to design and execute their own stability studies for Argatroban-d3. As with any deuterated standard, it is recommended to perform in-house verification to confirm its stability under specific laboratory conditions.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Argatroban Monitoring in Critically Ill Patients: Evaluation of a Novel Ecarin-based Bedside Test | Clinical Research Trial Listing [centerwatch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalrph.com [globalrph.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Argatroban-d3 for Research and Development

This technical guide provides an in-depth overview of high-purity deuterated Argatroban (Argatroban-d3) for researchers, scientists, and professionals in drug development. It covers commercial sourcing, typical quality specifications, its mechanism of action within the coagulation cascade, and a representative experimental protocol for its use as an internal standard in bioanalytical methods.

Commercial Suppliers of High-Purity Argatroban-d3

A number of reputable suppliers provide Argatroban-d3 for research and development purposes. While specific product details and availability may vary, the following companies are recognized sources for this stable isotope-labeled standard:

-

Cayman Chemical: A supplier of assay kits, antibodies, and biochemicals for research.

-

Santa Cruz Biotechnology, Inc.: Offers a wide range of biochemicals for proteomics and other research areas.

-

VIVAN Life Sciences: Specializes in stable isotope-labeled compounds and other pharmaceutical research products.

-

Veeprho: A provider of impurity reference standards and related compounds.

-

Coompo: A supplier of a diverse array of chemical products for research.

It is recommended to contact these suppliers directly to obtain lot-specific Certificates of Analysis and to inquire about available quantities and pricing.

Quality Specifications for High-Purity Argatroban-d3

High-purity Argatroban-d3 is essential for its use as an internal standard in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While exact specifications are lot-dependent, the following table summarizes the typical quality attributes for research-grade Argatroban-d3.

| Parameter | Typical Specification | Notes |

| Chemical Purity (HPLC) | ≥98% | Ensures minimal interference from non-isotopically labeled impurities. |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Indicates the percentage of molecules containing at least one deuterium atom. |

| Isotopic Enrichment (d3) | Predominantly d3 | The majority of the labeled molecules should contain three deuterium atoms. The relative abundance of d1 and d2 species is typically low. |

| Molecular Formula | C₂₃H₃₃D₃N₆O₅S | Reflects the incorporation of three deuterium atoms. |

| Molecular Weight | Approximately 511.65 g/mol | Varies slightly based on the exact isotopic composition. |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol | Important for the preparation of stock solutions. |

Mechanism of Action: Argatroban and the Coagulation Cascade

Argatroban is a synthetic direct thrombin inhibitor. Its mechanism of action is centered on the inhibition of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. The diagram below illustrates the central role of thrombin and the point of inhibition by Argatroban.

Argatroban's inhibition of Thrombin in the coagulation cascade.

Argatroban directly and reversibly binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, the activation of clotting factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[1][2] This targeted inhibition makes it an effective anticoagulant.

Representative Experimental Protocol: Quantification of Argatroban in Human Plasma using Argatroban-d3 as an Internal Standard by LC-MS/MS

This section outlines a representative experimental workflow for the quantification of Argatroban in human plasma, employing Argatroban-d3 as a stable isotope-labeled internal standard.

Workflow for Argatroban quantification using Argatroban-d3.

Materials and Reagents

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Argatroban reference standard

-

Argatroban-d3 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Stock and Working Solutions

-

Argatroban Stock Solution (1 mg/mL): Accurately weigh and dissolve Argatroban reference standard in methanol.

-

Argatroban-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Argatroban-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Argatroban stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of Argatroban-d3 at an appropriate concentration.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add a fixed volume of the Argatroban-d3 internal standard working solution.

-

Add a protein precipitation agent, such as 300 µL of methanol.

-

Vortex the samples for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.

| Parameter | Representative Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized to provide good separation and peak shape for Argatroban |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Argatroban: m/z 509.2 → [Product Ion] Argatroban-d3: m/z 512.2 → [Product Ion] |

Note: Specific product ions for MRM transitions need to be determined by direct infusion of the standards.

Data Analysis

-

Integrate the peak areas for both Argatroban and Argatroban-d3 in all samples.

-

Calculate the peak area ratio of Argatroban to Argatroban-d3.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Argatroban in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of high-purity Argatroban-d3 for its application in a research and development setting. For specific applications, further method development and validation are essential.

References

A Technical Guide to the Application of Deuterium-Labeled Argatroban in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of deuterium-labeled Argatroban as a tool for advanced metabolic studies. By leveraging the principles of stable isotope labeling, researchers can gain deeper insights into the pharmacokinetics, metabolic pathways, and potential drug-drug interactions of this direct thrombin inhibitor. This document provides a theoretical framework and practical methodologies for the synthesis, application, and analysis of deuterium-labeled Argatroban.

Introduction to Argatroban and the Rationale for Deuterium Labeling

Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It is primarily used for prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[2] Argatroban is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, through processes of hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring.[1][3][4][5]

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful technique in drug metabolism research.[6][7] This substitution can alter the metabolic fate of a drug by slowing the rate of metabolic reactions at the site of deuteration, a phenomenon known as the kinetic isotope effect.[6] This allows for:

-

Elucidation of Metabolic Pathways: By comparing the metabolite profiles of labeled and unlabeled drugs, researchers can identify the primary sites of metabolism.

-

Improved Pharmacokinetic Profiles: Slowing metabolism can lead to increased drug exposure and a longer half-life.[6]

-

Investigation of Drug-Drug Interactions: Deuterium-labeled compounds can be used to study the impact of co-administered drugs on specific metabolic pathways.

-

Quantification using Mass Spectrometry: Deuterated compounds serve as ideal internal standards for highly accurate quantification in complex biological matrices.[8]

Synthesis of Deuterium-Labeled Argatroban

Proposed Synthetic Approach:

A potential method for selective deuterium incorporation is through a palladium-catalyzed H-D exchange reaction.[7][9] This could involve using a suitable Argatroban precursor and a deuterium source like D2O in the presence of a palladium catalyst.

Illustrative Synthetic Workflow:

Caption: Proposed workflow for the synthesis of deuterium-labeled Argatroban.

Experimental Protocols for Metabolic Studies

The following are detailed methodologies for key experiments utilizing deuterium-labeled Argatroban.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of deuterium-labeled Argatroban compared to its non-labeled counterpart.

Methodology:

-

Incubation: Incubate deuterium-labeled Argatroban and non-labeled Argatroban (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing MgCl2 (3 mM).

-

Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding NADPH (1 mM).

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing a suitable internal standard (e.g., diclofenac).[10][11]

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug concentration at each time point.

Metabolite Identification using LC-MS/MS

Objective: To identify and compare the metabolites of deuterium-labeled and non-labeled Argatroban.

Methodology:

-

Incubation: Follow the incubation procedure described in section 3.1.

-

Sample Pooling: Pool the incubation samples from multiple time points to increase the concentration of metabolites.

-

LC-MS/MS Analysis: Analyze the pooled samples using a high-resolution mass spectrometer.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10]

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites. Use data-dependent acquisition to trigger fragmentation of potential metabolites.

-

-

Data Analysis: Compare the chromatograms and mass spectra of the labeled and unlabeled incubations to identify metabolites. The deuterium label will result in a characteristic mass shift in the metabolites, aiding in their identification.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of deuterium-labeled and non-labeled Argatroban.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=5 per group).

-

Dosing: Administer a single intravenous dose of either deuterium-labeled Argatroban or non-labeled Argatroban (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

Quantitative Data Presentation

The following tables present hypothetical but plausible data that could be obtained from the described experiments.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Argatroban | 45 | 15.4 |

| Deuterium-Labeled Argatroban | 75 | 9.2 |

Table 2: Pharmacokinetic Parameters in Rats (1 mg/kg IV Dose)

| Parameter | Argatroban | Deuterium-Labeled Argatroban |

| Cmax (ng/mL) | 850 | 1100 |

| AUC (0-inf) (ng*h/mL) | 1200 | 1800 |

| t1/2 (h) | 1.5 | 2.5 |

| CL (mL/h/kg) | 833 | 556 |

| Vd (L/kg) | 1.78 | 1.95 |

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Quantitation of Argatroban in Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Argatroban Versus Argatroban-d3: A Fundamental Comparative Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Argatroban and its deuterated analog, Argatroban-d3. While direct comparative clinical or preclinical studies are not publicly available, this document elucidates their fundamental differences based on the established principles of drug metabolism, pharmacokinetics, and the kinetic isotope effect. This guide is intended to inform researchers, scientists, and drug development professionals on the distinct properties and primary applications of these two molecules.

Introduction to Argatroban and the Principle of Deuteration

Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It reversibly binds to the catalytic site of both free and clot-bound thrombin, preventing fibrin formation, activation of coagulation factors, and platelet aggregation.[1][2] Clinically, it is a critical anticoagulant used for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[1][3]

Argatroban-d3 is a stable isotope-labeled version of Argatroban, where one or more hydrogen atoms have been replaced by deuterium. Deuterium is a non-radioactive isotope of hydrogen containing a proton and a neutron, effectively doubling the mass of the atom. This substitution is the basis for its primary use as an internal standard in bioanalytical assays. The increased mass allows for its differentiation from the non-deuterated Argatroban in mass spectrometry, ensuring accurate quantification in biological samples.

The fundamental difference between Argatroban and Argatroban-d3 from a pharmacological perspective lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slower when a C-D bond is present. This can lead to altered metabolic profiles and pharmacokinetic properties.

Physicochemical and Pharmacokinetic Properties

While specific experimental data for Argatroban-d3 is not available in the public domain, the following tables summarize the known properties of Argatroban and the theoretically predicted properties of Argatroban-d3 based on the principles of deuteration.

Table 1: Physicochemical Properties

| Property | Argatroban | Argatroban-d3 (Predicted) |

| Molecular Formula | C23H36N6O5S | C23H(36-n)D(n)N6O5S |

| Molecular Weight | ~508.6 g/mol | Slightly higher than Argatroban |

| Chemical Structure | Identical core structure | Deuterium substitution at specific position(s) |

| Primary Application | Anticoagulant therapeutic agent | Internal standard for bioanalytical assays |

Table 2: Pharmacokinetic Properties of Argatroban and Theoretical Impact of Deuteration

| Parameter | Argatroban (in Healthy Adults) | Argatroban-d3 (Theoretical Impact of Deuteration) |

| Absorption | Administered intravenously | N/A (not used as a therapeutic) |

| Metabolism | Hepatic, via hydroxylation and aromatization by CYP3A4/5 enzymes[1][3] | Potentially slower metabolism if deuteration is at a site of enzymatic attack. This could lead to reduced formation of metabolites. |

| Metabolites | Four main metabolites, with M1 being a major derivative[4] | Potentially altered metabolite profile, with a lower ratio of metabolites to the parent drug. |

| Half-life | Approximately 45-51 minutes[2][5] | Potentially longer half-life due to decreased metabolic clearance. |

| Clearance | ~4.7 ml/minute/kg[5] | Potentially lower clearance. |

| Excretion | Primarily in feces via biliary excretion[1] | The route of excretion would likely remain the same, but the rate could be altered due to changes in metabolism. |

Mechanism of Action of Argatroban

The primary mechanism of action for both Argatroban and Argatroban-d3 is identical: the direct inhibition of thrombin. Deuteration does not alter the pharmacodynamic properties of the molecule in terms of its target binding affinity.

Caption: Mechanism of action of Argatroban and Argatroban-d3.

The Role of Deuteration in Argatroban's Metabolism: A Theoretical Workflow

Argatroban is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][3] This metabolism involves hydroxylation and aromatization of the tetrahydroquinoline ring system. If deuterium were to be placed at the sites of this metabolic activity, the kinetic isotope effect would likely come into play.

The following diagram illustrates the hypothetical impact of deuteration on the metabolic pathway of Argatroban.

Caption: Hypothetical impact of deuteration on Argatroban metabolism.

Experimental Protocols

As no direct comparative studies between Argatroban and Argatroban-d3 have been published, specific experimental protocols for such a comparison are not available. However, the primary application of Argatroban-d3 is as an internal standard in bioanalytical methods for the quantification of Argatroban. Below is a generalized protocol for such an application.

Generalized Protocol for Quantification of Argatroban in Plasma using LC-MS/MS with Argatroban-d3 as an Internal Standard

Objective: To accurately quantify the concentration of Argatroban in human plasma samples.

Materials:

-

Argatroban reference standard

-

Argatroban-d3 internal standard (IS)

-

Human plasma (blank)

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

Water (HPLC grade)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Argatroban (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of Argatroban-d3 (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Argatroban stock solution with blank human plasma to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a fixed amount of the Argatroban-d3 internal standard solution (e.g., 50 µL of 100 ng/mL).

-

Vortex briefly.

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column to separate Argatroban and Argatroban-d3 from endogenous plasma components. A gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid is typically used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Argatroban and Argatroban-d3. The precursor and product ions will differ slightly in mass due to the deuterium atoms.

-

-

Data Analysis:

-

Integrate the peak areas for both the Argatroban and Argatroban-d3 MRM transitions.

-

Calculate the peak area ratio (Argatroban peak area / Argatroban-d3 peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Argatroban in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Summary of Fundamental Differences

The core differences between Argatroban and Argatroban-d3 are summarized below.

Table 3: Summary of Fundamental Differences

| Feature | Argatroban | Argatroban-d3 |

| Isotopic Composition | Natural isotopic abundance of hydrogen. | Enriched with deuterium at one or more positions. |

| Primary Use | Therapeutic anticoagulant. | Internal standard for analytical quantification. |

| Pharmacokinetics | Well-characterized; rapid metabolism by CYP3A4/5.[1][3] | Not intended for therapeutic use; theoretically slower metabolism due to the kinetic isotope effect. |

| Bioanalytical Role | The analyte to be measured. | The reference compound for accurate quantification. |

| Clinical Relevance | Used in patients with HIT to prevent thrombosis.[3] | Enables precise monitoring of therapeutic Argatroban levels in patients. |

Conclusion

While the kinetic isotope effect suggests that a deuterated version of Argatroban could theoretically possess a different pharmacokinetic profile, potentially with a longer half-life, there is no publicly available evidence to suggest that Argatroban-d3 is being developed as a therapeutic agent. Its value to researchers, scientists, and drug development professionals lies in its ability to facilitate robust bioanalytical method development and validation, which are essential for both preclinical and clinical studies of Argatroban.

References

- 1. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of argatroban: effects of age, gender, and hepatic or renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the reliability of quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is the gold standard for mitigating these variabilities and ensuring the integrity of bioanalytical data.

This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data analysis considerations for the effective implementation of deuterated internal standards in mass spectrometry.

Fundamental Principles of Deuterated Internal Standards

A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle modification results in a molecule with nearly identical physicochemical properties to the analyte but with a distinct, higher mass.[1][2] This key difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar behavior ensures they are affected in the same way by various experimental variations.

The primary function of a deuterated internal standard is to normalize the analytical signal of the target analyte. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample at the earliest stage of the workflow, it experiences the same conditions as the analyte throughout the entire analytical process.[3] This includes:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution are compensated for as both the analyte and the internal standard are affected proportionally.

-

Chromatographic Separation: Deuterated standards typically co-elute with the analyte, meaning they experience the same chromatographic conditions and any potential for column degradation or shifts in retention time.

-

Mass Spectrometric Detection: The most significant advantage lies in the correction for matrix effects. Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix, are a major source of variability in LC-MS analysis.[4] Since the deuterated internal standard has the same ionization efficiency as the analyte, it is affected by matrix effects in the same manner, allowing for accurate correction.

The quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. This ratio remains constant even if the absolute signal intensities fluctuate, leading to significantly improved accuracy and precision.[1]

Experimental Protocols and Method Validation

The successful implementation of deuterated internal standards requires robust and well-validated bioanalytical methods. The following sections outline a typical experimental workflow and key validation parameters, with acceptance criteria based on regulatory guidelines from the FDA and EMA.[5][6]

A Typical Bioanalytical Workflow

The following diagram illustrates a standard workflow for a bioanalytical assay using a deuterated internal standard.

Workflow for a typical bioanalytical assay.

Detailed Experimental Protocol: An Example

This protocol provides a general framework for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the analyte working solutions to prepare a series of calibration standards (typically 8-10 non-zero levels) covering the expected concentration range.

-

Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation): [7]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the deuterated internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Bioanalytical Method Validation Parameters

A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes the key validation parameters and their typical acceptance criteria.[5][6][8][9]

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |

| Accuracy | The closeness of the mean test results to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | While not a strict acceptance criterion, recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should not be greater than 15%. |

| Calibration Curve | The relationship between the instrument response and the known concentrations of the analyte. | A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99. |

| Stability | The chemical stability of the analyte in the biological matrix under different conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term, long-term). |

Quantitative Data Presentation

The following tables present representative data from bioanalytical method validation studies that utilized deuterated internal standards.

Table 1: Accuracy and Precision Data

This table shows the intra-day and inter-day accuracy and precision for the quantification of five immunosuppressive drugs using deuterated internal standards.[8]

| Analyte | Nominal Conc. (ng/mL) | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |

| Cyclosporine A | 2 | 14.7 | 118 | 12.5 | 113 |

| 1250 | 2.1 | 104 | 3.5 | 102 | |

| Tacrolimus | 0.5 | 12.3 | 104 | 10.1 | 105 |

| 42.2 | 1.8 | 101 | 2.9 | 100 | |

| Sirolimus | 0.6 | 11.8 | 108 | 9.8 | 107 |

| 49.2 | 2.5 | 103 | 3.8 | 101 | |

| Everolimus | 0.5 | 13.5 | 112 | 11.2 | 110 |

| 40.8 | 2.2 | 102 | 3.1 | 101 | |

| Mycophenolic Acid | 0.01 (µg/mL) | 9.8 | 115 | 8.5 | 112 |

| 7.5 (µg/mL) | 1.5 | 101 | 2.5 | 100 |

Table 2: Recovery and Matrix Effect Data

This table presents recovery and matrix effect data for lapatinib in human plasma using a deuterated internal standard.[10]

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 15 | 65.4 | 98.7 |

| Medium | 800 | 68.2 | 101.2 |

| High | 4000 | 70.1 | 99.5 |

Visualization of Key Concepts

The following diagrams, created using the Graphviz DOT language, illustrate important concepts related to the use of deuterated internal standards.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution principle.

Correction of Matrix Effects

Matrix effect correction.

Conclusion

Deuterated internal standards are an essential component of modern quantitative mass spectrometry, particularly in regulated bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust mechanism for correcting for a wide range of experimental variabilities, most notably matrix effects. The use of deuterated internal standards, coupled with rigorous method validation, ensures the generation of high-quality, reliable, and defensible data, which is critical for informed decision-making in drug development and clinical research. This guide has provided a comprehensive overview of the principles, protocols, and data considerations for the effective application of these invaluable analytical tools.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. youtube.com [youtube.com]

- 4. myadlm.org [myadlm.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opentrons.com [opentrons.com]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. anivet.au.dk [anivet.au.dk]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Argatroban in Human Plasma by LC-MS/MS Using Argatroban-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the direct thrombin inhibitor Argatroban in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Argatroban-d3, is employed. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Argatroban quantification.

Introduction

Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. Accurate measurement of Argatroban concentrations in plasma is crucial for optimizing therapeutic efficacy and minimizing bleeding risks. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Argatroban-d3, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the reliability of the results. This document provides a detailed protocol for the quantification of Argatroban in human plasma using Argatroban-d3 as an internal standard.

Experimental

Materials and Reagents

-

Argatroban (Reference Standard)

-

Argatroban-d3 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (Blank)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8045, Sciex 6500)

-

Analytical Column (e.g., C18 column, 50 x 2.1 mm, 1.9 µm)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

-

Spike: To 100 µL of human plasma, add 10 µL of Argatroban-d3 internal standard working solution.

-

Precipitate: Add 300 µL of acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the sample at 10,000 x g for 5 minutes.

-

Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 column (50 x 2.1 mm, 1.9 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

| Time (min) | %B |

| 0.0 | 20 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 20 |

| 4.0 | 20 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Argatroban and Argatroban-d3.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Argatroban | 509.2 | 217.1 |

| Argatroban-d3 | 512.2 | 220.1 |

Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

| Analyte | Concentration Range (ng/mL) | r² |

| Argatroban | 1 - 1000 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 8 | < 8 | 92 - 108 |

| High | 800 | < 5 | < 5 | 95 - 105 |

Recovery

The extraction recovery of Argatroban was determined by comparing the peak areas of extracted samples with those of unextracted standards.

| Analyte | Concentration (ng/mL) | Recovery (%) |

| Argatroban | 100 | > 90 |

Workflow and Principles

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

Caption: Experimental workflow for Argatroban quantification.

Caption: Principle of internal standard quantification.

Conclusion

The described LC-MS/MS method using Argatroban-d3 as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Argatroban in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine use in research and drug development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is paramount for pharmacokinetic and therapeutic drug monitoring studies.

Protocol for the Quantification of Argatroban in Human Plasma using Argatroban-d3 as an Internal Standard

Application Notes and Protocols

This document provides a detailed protocol for the quantitative analysis of Argatroban in human plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Argatroban-d3 as a stable isotope-labeled internal standard. This method is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Introduction

Argatroban is a direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2][3][4] Accurate monitoring of its plasma concentration is crucial for ensuring therapeutic efficacy and minimizing bleeding risks.[3][5] This protocol describes a robust and sensitive UPLC-MS/MS method for the quantification of Argatroban in human plasma, employing Argatroban-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The detection and quantification are performed using positive ion electrospray ionization and multiple reaction monitoring (MRM) mode.[6][7]

Experimental Protocols

Materials and Reagents

-

Argatroban reference standard

-

Argatroban-d3 (internal standard)

-

Methanol (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Acetonitrile (HPLC grade or higher)

-

Water (deionized, 18 MΩ·cm or higher)

-

Human plasma (with sodium citrate as anticoagulant)[8]

-

Microcentrifuge tubes

-

Pipettes and tips

-

UPLC-MS/MS system

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual primary stock solutions of Argatroban and Argatroban-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Argatroban by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Argatroban-d3 (e.g., 100 ng/mL) in methanol. This solution will be used for protein precipitation.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Argatroban working standard solutions into blank human plasma to prepare a calibration curve ranging from approximately 0.003 to 3.0 µg/mL.[6][7] Prepare QC samples at low, medium, and high concentrations in the same manner.

Plasma Sample Preparation

The sample preparation involves a protein precipitation step.[6][7][9]

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (Argatroban-d3 in methanol) to each tube.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The samples are now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS conditions that may require optimization for individual instruments.

UPLC Conditions:

| Parameter | Condition |

| Column | UPLC C18 BEH 1.7 µm[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[6][7] |

| Mobile Phase B | Methanol with 0.1% Formic Acid[6][7] |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6][7] |

| MRM Transitions | To be determined by infusing pure Argatroban and Argatroban-d3 solutions |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Data Presentation

Method Validation Parameters

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, Accuracy and Precision within ±20% |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[6][7] |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

Example Calibration Curve Data

| Concentration (µg/mL) | Peak Area Ratio (Argatroban/Argatroban-d3) |

| 0.003 | Example Value |

| 0.01 | Example Value |

| 0.05 | Example Value |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 2.0 | Example Value |

| 3.0 | Example Value |

Example Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |

| Low | 0.01 | < 12%[6][7] | < 12%[6][7] | ± 15% | ± 15% |

| Mid | 0.1 | < 12%[6][7] | < 12%[6][7] | ± 15% | ± 15% |

| High | 2.5 | < 12%[6][7] | < 12%[6][7] | ± 15% | ± 15% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Argatroban in plasma.

Caption: Role of Argatroban-d3 as an internal standard for quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Managing argatroban in heparin‐induced thrombocytopenia: A retrospective analysis of 729 treatment days in 32 patients with confirmed heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. petersonhealth.com [petersonhealth.com]

- 5. Monitoring of the anticoagulants argatroban and lepirudin: a comparison of laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Study of Argatroban using Argatroban-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argatroban is a synthetic direct thrombin inhibitor (DTI) used for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT). Accurate determination of Argatroban concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of a stable isotope-labeled internal standard, such as Argatroban-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This method offers high selectivity, sensitivity, and accuracy, minimizing matrix effects and ensuring reliable data for drug development and clinical monitoring.

These application notes provide a comprehensive overview of the use of Argatroan-d3 in pharmacokinetic studies of Argatroban, including detailed experimental protocols and data presentation.

Data Presentation

The pharmacokinetic parameters of Argatroban are summarized in the tables below. These values can be influenced by patient-specific factors such as age, gender, and hepatic function.[1]

Table 1: Pharmacokinetic Parameters of Argatroban in Healthy Adults

| Parameter | Value | Reference |

| Clearance (CL) | 4.7 ± 1.1 mL/min/kg | [1] |

| Volume of Distribution (Vd) | 179.5 ± 33.0 mL/kg | [1] |

| Elimination Half-Life (t½) | 46.2 ± 10.2 minutes | [1] |

| Protein Binding | 54% |

Table 2: Influence of Hepatic Impairment on Argatroban Pharmacokinetics

| Parameter | Healthy Volunteers | Patients with Hepatic Impairment | Reference |

| Clearance (CL) | 4.7 ± 1.1 mL/min/kg | ~75% lower than healthy volunteers | [1] |

| Elimination Half-Life (t½) | 46.2 ± 10.2 minutes | Increased 2- to 3-fold | [1] |

| Area Under the Curve (AUC) | - | Increased 2- to 3-fold | [1] |

Experimental Protocols

A validated LC-MS/MS method using Argatroban-d3 as an internal standard is essential for the accurate quantification of Argatroban in plasma samples. While a specific protocol detailing the use of Argatroban-d3 was not found in the provided search results, a general methodology can be adapted from existing validated methods for Argatroban that use other internal standards, such as diclofenac.[2][3][4] The following is a representative protocol.

Bioanalytical Method for Argatroban in Human Plasma using LC-MS/MS

1. Objective: To accurately quantify Argatroban in human plasma samples for pharmacokinetic analysis using Argatroban-d3 as an internal standard.

2. Materials and Reagents:

-

Argatroban reference standard

-

Argatroban-d3 (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Argatroban and Argatroban-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Argatroban stock solution in a mixture of ACN and water (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of Argatroban-d3 in the same diluent.

5. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.

-

Add 10 µL of the Argatroban-d3 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Argatroban and Argatroban-d3 need to be optimized on the specific mass spectrometer being used.

7. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Argatroban Metabolism Pathway

Argatroban is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through hydroxylation and aromatization.[5] This process leads to the formation of several metabolites, with the M1 metabolite being the most significant.

References

- 1. The pharmacokinetics and pharmacodynamics of argatroban: effects of age, gender, and hepatic or renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]